2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid
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Overview
Description
2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-propanoylphenylamine, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.
Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-(3-acetylphenyl)sulfonylamino]acetic acid
- 2-[Methyl-(3-benzoylphenyl)sulfonylamino]acetic acid
- 2-[Methyl-(3-formylphenyl)sulfonylamino]acetic acid
Uniqueness
2-[Methyl-(3-propanoylphenyl)sulfonylamino]acetic acid is unique due to the presence of the propanoyl group, which can influence its reactivity and interactions with biological targets. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[methyl-(3-propanoylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-3-11(14)9-5-4-6-10(7-9)19(17,18)13(2)8-12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPBFQONACPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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